4,6-Dichloronicotinonitrile
Overview
Description
4,6-Dichloronicotinonitrile is an organic compound with the molecular formula C6H2Cl2N2. It is a derivative of nicotinonitrile, where two chlorine atoms are substituted at the 4th and 6th positions of the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
4,6-Dichloronicotinonitrile can be synthesized through several methods. One common synthetic route involves the chlorination of nicotinonitrile. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often include elevated temperatures to facilitate the substitution of chlorine atoms at the desired positions .
In industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound .
Chemical Reactions Analysis
4,6-Dichloronicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in this compound can be replaced by other nucleophiles. For example, reacting with sodium methoxide can yield 4,6-dimethoxynicotinonitrile.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form corresponding acids or other oxidized derivatives.
Common reagents used in these reactions include sodium methoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,6-Dichloronicotinonitrile has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4,6-Dichloronicotinonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its pesticidal or therapeutic effects. The exact pathways depend on the specific application and the target organism or system .
Comparison with Similar Compounds
4,6-Dichloronicotinonitrile can be compared with other similar compounds, such as:
4,5-Dichloronicotinonitrile: Similar in structure but with chlorine atoms at the 4th and 5th positions.
4,6-Difluoronicotinonitrile: Fluorine atoms replace chlorine atoms, leading to different chemical properties.
4,6-Dichloronicotinic acid: The nitrile group is replaced by a carboxylic acid group, altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
4,6-dichloropyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2N2/c7-5-1-6(8)10-3-4(5)2-9/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRGFXKFARXGSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670554 | |
Record name | 4,6-Dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166526-03-0 | |
Record name | 4,6-Dichloropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.